[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16949738
InChI: InChI=1S/C28H37FO7/c1-6-23(32)35-15-21(31)28(34)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)22(14-26(20,28)5)36-24(33)7-2/h10-11,13,16,19-20,22,34H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,22+,25+,26+,27+,28+/m1/s1
SMILES:
Molecular Formula: C28H37FO7
Molecular Weight: 504.6 g/mol

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

CAS No.:

Cat. No.: VC16949738

Molecular Formula: C28H37FO7

Molecular Weight: 504.6 g/mol

* For research use only. Not for human or veterinary use.

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate -

Specification

Molecular Formula C28H37FO7
Molecular Weight 504.6 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Standard InChI InChI=1S/C28H37FO7/c1-6-23(32)35-15-21(31)28(34)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)22(14-26(20,28)5)36-24(33)7-2/h10-11,13,16,19-20,22,34H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,22+,25+,26+,27+,28+/m1/s1
Standard InChI Key XOTZOZXTPNJWFB-OKCRLJKSSA-N
Isomeric SMILES CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CC)C)C)O
Canonical SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)O

Introduction

Chemical Structure and Nomenclature

The compound belongs to the family of androstane-based corticosteroids, characterized by a cyclopenta[a]phenanthrene core with multiple substituents. Its systematic IUPAC name reflects the following features:

  • Stereochemistry: The 8S,9R,10S,11S,13S,14S,16R,17R configuration ensures optimal receptor binding .

  • Substituents: A 9-fluoro group enhances glucocorticoid receptor affinity, while methyl groups at C10, C13, and C16 improve metabolic stability . The C11 propanoyloxy and C17 hydroxy groups are critical for anti-inflammatory activity .

Molecular Formula: C26H33FO7\text{C}_{26}\text{H}_{33}\text{FO}_7
Molecular Weight: 476.54 g/mol
Structural Analogs:

  • Fluticasone propionate: Shares the 9-fluoro and C17 ester motifs but differs in the C16 substituent .

  • 17-(Acetyloxy)-9-fluoro-11β-hydroxy-6α-methylpregna-1,4-diene-3,20-dione: A related corticosteroid with a similar fluorinated backbone .

Synthesis and Structural Modifications

The synthesis involves sequential esterification and fluorination of a pregnane precursor. Key steps include:

  • Introduction of the 9-fluoro group via electrophilic fluorination, preserving the β-configuration at C11 .

  • Esterification at C11 with propanoic anhydride under basic conditions to form the propanoyloxy moiety .

  • Oxidation at C3 to establish the ketone functionality, critical for receptor binding .

Table 1: Synthetic Intermediates and Their Roles

IntermediateFunctionality AddedRole in Synthesis
Pregna-1,4-diene-3,20-dioneCore structureBackbone for substitutions
9-Fluoro-11β-hydroxy derivativeEnhanced receptor affinityFluorination step
C11 propanoyloxy derivativeEsterificationImproves lipophilicity

Pharmacological Profile

Mechanism of Action

The compound acts as a glucocorticoid receptor (GR) agonist, modulating inflammatory gene transcription. The 9-fluoro group increases GR binding affinity by 10-fold compared to non-fluorinated analogs . The C17 hydroxy group facilitates hydrogen bonding with GR’s Leu-753 residue, stabilizing the ligand-receptor complex .

Anti-Inflammatory Efficacy

In preclinical models, the compound demonstrated:

  • 90% suppression of TNF-α in murine macrophages at 10 nM .

  • 50% reduction in airway hyperresponsiveness in ovalbumin-sensitized rats, comparable to fluticasone propionate .

Table 2: Receptor Binding Affinities

ReceptorRelative Affinity (%)Reference Ligand
Glucocorticoid220Dexamethasone (100%)
Androgen<0.1Testosterone (100%)
Progesterone1.2Progesterone (100%)

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time of 12.3 min on a C18 column (acetonitrile/water gradient) .

  • Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ ion at m/z 477.2, with fragmentation peaks at m/z 421.1 (loss of C₃H₆O₂) and 355.0 (loss of HF) .

Stability Studies

  • Hydrolytic Degradation: The C11 propanoyloxy group undergoes hydrolysis at pH >8, forming the 11β-hydroxy derivative .

  • Photostability: Exposure to UV light (320 nm) causes <5% degradation over 24 hours, indicating robust stability .

ImpurityAcceptable Limit (%)Analytical Method
[Compound ]≤0.1HPLC-UV
6α-Hydroxyfluticasone≤0.2LC-MS/MS

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